molecular formula C7H8N2O3 B13466839 3-Methoxy-5-methylpyrazine-2-carboxylic acid CAS No. 1781027-70-0

3-Methoxy-5-methylpyrazine-2-carboxylic acid

Cat. No.: B13466839
CAS No.: 1781027-70-0
M. Wt: 168.15 g/mol
InChI Key: XJLYFJJHSHSIJF-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpyrazine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C7H8N2O3 It is characterized by a pyrazine ring substituted with a methoxy group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylpyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

    Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic substitution reactions. For instance, methoxylation can be achieved using methanol in the presence of a catalyst, while methylation can be performed using methyl iodide and a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Products include 3-methoxy-5-methylpyrazine-2-carboxaldehyde and this compound.

    Reduction: Products include 3-methoxy-5-methylpyrazine-2-methanol and 3-methoxy-5-methylpyrazine-2-carboxaldehyde.

    Substitution: Various substituted pyrazines depending on the reagents used.

Scientific Research Applications

3-Methoxy-5-methylpyrazine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and as a flavoring agent due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylpyrazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 5-Methyl-2-pyrazinecarboxylic acid
  • 3-Methoxypyrazine-2-carboxylic acid
  • 2-Methoxy-3-methylpyrazine

Comparison: 3-Methoxy-5-methylpyrazine-2-carboxylic acid is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. Compared to 5-Methyl-2-pyrazinecarboxylic acid, the presence of the methoxy group enhances its solubility and potential interactions with biological targets. In contrast to 3-Methoxypyrazine-2-carboxylic acid, the additional methyl group in this compound may influence its reactivity and stability.

Properties

CAS No.

1781027-70-0

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-methoxy-5-methylpyrazine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-4-3-8-5(7(10)11)6(9-4)12-2/h3H,1-2H3,(H,10,11)

InChI Key

XJLYFJJHSHSIJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)OC)C(=O)O

Origin of Product

United States

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